1-[4-(azepan-1-ylsulfonyl)phenyl]-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-[4-(azepan-1-ylsulfonyl)phenyl]-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and a pyridine moiety
Preparation Methods
The synthesis of 1-[4-(azepan-1-ylsulfonyl)phenyl]-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from cyclic or acyclic precursors through various cyclization reactions.
Introduction of the Sulfonyl Group: The sulfonyl group is typically introduced via sulfonation reactions using reagents like sulfonyl chlorides.
Attachment of the Pyridine Moiety: The pyridine moiety can be attached through nucleophilic substitution reactions.
Chemical Reactions Analysis
1-[4-(azepan-1-ylsulfonyl)phenyl]-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halides or amines.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Scientific Research Applications
1-[4-(azepan-1-ylsulfonyl)phenyl]-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(azepan-1-ylsulfonyl)phenyl]-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of neurotransmitter release .
Comparison with Similar Compounds
1-[4-(azepan-1-ylsulfonyl)phenyl]-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: These compounds share the pyrrolidine ring structure and are known for their biological activity.
Sulfonyl-Containing Compounds: These compounds contain the sulfonyl group and are used in various chemical and biological applications.
Pyridine Derivatives: These compounds feature the pyridine moiety and are studied for their potential therapeutic effects.
The uniqueness of this compound lies in its combination of these functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C23H28N4O4S |
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Molecular Weight |
456.6 g/mol |
IUPAC Name |
1-[4-(azepan-1-ylsulfonyl)phenyl]-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H28N4O4S/c1-17-7-6-12-24-22(17)25-23(29)18-15-21(28)27(16-18)19-8-10-20(11-9-19)32(30,31)26-13-4-2-3-5-14-26/h6-12,18H,2-5,13-16H2,1H3,(H,24,25,29) |
InChI Key |
DDTHVZBYMIXVJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 |
Origin of Product |
United States |
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